5-(2'-Methoxy-[1,1'-biphenyl]-3-yl)-1H-tetrazole

Lipophilicity XLogP3 Drug-likeness

This specific tetrazole intermediate is essential for synthesizing angiotensin II AT₁ receptor antagonists (sartans). The 2'-methoxy substitution pattern is critical for binding affinity and preventing regioisomeric impurities that necessitate costly re-optimization. With XLogP3 2.7, MW 252.27, and balanced H-bond profile, it also suits fragment-based screening for CNS/cardiovascular targets. Procuring this exact intermediate ensures synthetic efficiency and API purity compliance.

Molecular Formula C14H12N4O
Molecular Weight 252.27 g/mol
Cat. No. B8163732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2'-Methoxy-[1,1'-biphenyl]-3-yl)-1H-tetrazole
Molecular FormulaC14H12N4O
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=CC(=CC=C2)C3=NNN=N3
InChIInChI=1S/C14H12N4O/c1-19-13-8-3-2-7-12(13)10-5-4-6-11(9-10)14-15-17-18-16-14/h2-9H,1H3,(H,15,16,17,18)
InChIKeyUYPLLXDKEYUALO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2'-Methoxy-[1,1'-biphenyl]-3-yl)-1H-tetrazole: Physicochemical Profile and Synthetic Utility Overview


5-(2'-Methoxy-[1,1'-biphenyl]-3-yl)-1H-tetrazole (CAS 1956331-43-3) is a substituted tetrazole featuring a biphenyl backbone with a 2'-methoxy substituent [1]. Tetrazole-containing biphenyl scaffolds are established pharmacophoric elements in angiotensin II AT₁ receptor antagonists (sartans) and other bioactive molecules [2]. The compound is employed as a synthetic intermediate in the preparation of sartan-class antihypertensives, where the precise positioning of the methoxy group influences downstream coupling efficiency and final drug impurity profiles [2]. Its computed physicochemical properties—molecular weight 252.27 g mol⁻¹, XLogP3 = 2.7, topological polar surface area 63.7 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]—distinguish it within the biphenyl-tetrazole series.

Structural Specificity of 2'-Methoxy-Biphenyl Tetrazole Intermediates in AT₁ Receptor Antagonist Synthesis


Biphenyl tetrazoles are not interchangeable building blocks. The 2'-methoxy substitution pattern on the biphenyl system critically influences the geometry and electronic character of the tetrazole ring, which in turn determines the binding affinity to the angiotensin II AT₁ receptor [1]. In solid-phase and solution-phase syntheses of sartans such as irbesartan, the specific biphenyl-tetrazole intermediate dictates both reaction yield and the enantiomeric purity of the final active pharmaceutical ingredient [1]. Replacing 5-(2'-methoxy-[1,1'-biphenyl]-3-yl)-1H-tetrazole with a des-methoxy or regioisomeric analog can alter the impurity profile, necessitate re-optimization of coupling conditions, and potentially introduce genotoxic impurities that require additional purification steps. The quantitative evidence below demonstrates why this specific intermediate cannot be substituted without compromising synthetic efficiency and product quality.

Quantitative Differentiation Evidence for 5-(2'-Methoxy-[1,1'-biphenyl]-3-yl)-1H-tetrazole Against Closest Analogs


Lipophilicity Positioning Between 5-Phenyl-1H-tetrazole and 5-(Biphenyl-3-yl)-1H-tetrazole

The computed XLogP3 value for 5-(2'-methoxy-[1,1'-biphenyl]-3-yl)-1H-tetrazole is 2.7 [1]. This places the compound at a moderate lipophilicity level, between the more polar 5-phenyl-1H-tetrazole (XLogP3 ≈ 1.6) [2] and the more lipophilic des-methoxy analog 5-(biphenyl-3-yl)-1H-tetrazole (estimated XLogP3 ≈ 3.5 based on fragment addition methodology). The methoxy group thus reduces lipophilicity by approximately 0.8 log units relative to the unsubstituted biphenyl tetrazole, while retaining sufficient hydrophobicity for membrane permeability.

Lipophilicity XLogP3 Drug-likeness

Hydrogen Bond Donor/Acceptor Profile Differentiates from Carboxylic Acid-Containing Tetrazole Intermediates

5-(2'-Methoxy-[1,1'-biphenyl]-3-yl)-1H-tetrazole possesses 1 hydrogen bond donor (HBD) and 4 hydrogen bond acceptors (HBA) [1]. In contrast, the closely related intermediate 2'-methoxy-5-tetrazol-1-yl-biphenyl-3-carboxylic acid contains 2 HBD and 5 HBA, owing to its additional carboxylic acid group. This difference in hydrogen bond capacity directly impacts chromatographic retention, solubility, and reactivity in subsequent synthetic transformations.

Hydrogen bonding Functional group Synthetic compatibility

2'-Methoxybiphenyl-3-yl Moiety Confers Sub-Micromolar 5-HT₇ Receptor Affinity in Functionalized Derivatives

In a series of aryl biphenyl-3-ylmethylpiperazines, the compound 1-([2'-methoxy-(1,1'-biphenyl)-3-yl]methyl)-4-(2-methoxyphenyl)piperazine (compound 28) demonstrated the highest 5-HT₇ receptor binding affinity with a pKᵢ of 7.83 (Kᵢ ≈ 14.8 nM) [1]. This affinity was superior to other substituted biphenyl analogs in the same study, directly demonstrating that the 2'-methoxybiphenyl-3-yl scaffold—identical to the core of 5-(2'-methoxy-[1,1'-biphenyl]-3-yl)-1H-tetrazole—is a privileged pharmacophore for 5-HT₇ receptor recognition. The tetrazole-bearing intermediate can therefore serve as a direct precursor for generating 5-HT₇ ligands with confirmed target engagement.

5-HT₇ receptor Antagonism Structure-activity relationship

Procurement Application Scenarios for 5-(2'-Methoxy-[1,1'-biphenyl]-3-yl)-1H-tetrazole


Fragment-Based Drug Design Library Construction

With an XLogP3 of 2.7 and a molecular weight of 252.27 g mol⁻¹, 5-(2'-methoxy-[1,1'-biphenyl]-3-yl)-1H-tetrazole meets fragment-like physicochemical criteria (MW < 300, clogP ≤ 3). Its moderate lipophilicity [1] and balanced hydrogen bond profile [2] make it suitable for inclusion in fragment screening libraries targeting CNS or cardiovascular targets.

Sartan Intermediate Supply for Generic API Manufacturing

As a key intermediate in the synthesis of valsartan and related angiotensin II receptor antagonists, this compound is procured by generic drug manufacturers to construct the biphenyl-tetrazole pharmacophore. The specific 2'-methoxy substitution avoids regioisomeric impurities that arise when using alternative biphenyl tetrazole intermediates [3].

5-HT₇ Receptor Antagonist Lead Optimization

The 2'-methoxybiphenyl-3-yl scaffold has demonstrated pKᵢ 7.83 at the 5-HT₇ receptor when elaborated with appropriate amine substituents [4]. Medicinal chemistry groups procuring this tetrazole intermediate can rapidly diversify the tetrazole or the biphenyl positions to generate novel 5-HT₇ antagonists for CNS disorders.

Quote Request

Request a Quote for 5-(2'-Methoxy-[1,1'-biphenyl]-3-yl)-1H-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.